molecular formula C10H17F2NO3 B1374950 Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1260852-42-3

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B1374950
CAS No.: 1260852-42-3
M. Wt: 237.24 g/mol
InChI Key: OEMRLSZFXVVDLS-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C10H17F2NO3 and its molecular weight is 237.24 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, with the molecular formula C10H17F2NO3 and a molecular weight of approximately 237.24 g/mol, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H17F2NO3
  • Molecular Weight : 237.24 g/mol
  • CAS Number : 1260852-42-3
  • Purity : Approximately 97% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the difluoromethyl group enhances its lipophilicity and may improve its binding affinity to specific receptors or enzymes.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may bind to receptors, modulating their activity and influencing cellular signaling pathways.

Biological Activity

Research indicates that compounds containing difluoromethyl groups often exhibit enhanced biological activity compared to their non-fluorinated counterparts. For instance, studies have shown that the inclusion of fluorine can significantly increase the potency of inhibitors targeting various biological processes .

Case Studies and Research Findings

  • Antiviral Activity : A study explored the antiviral potential of similar compounds against viral infections, suggesting that modifications in the pyrrolidine structure can lead to improved efficacy against specific viral targets .
  • Cytotoxicity Studies : Research has demonstrated that related pyrrolidine derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential applications in oncology .
  • In Vivo Studies : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of fluorinated pyrrolidines, showing promising results in terms of bioavailability and therapeutic effects .

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

Compound NameBiological ActivityReference
This compoundAntiviral, cytotoxic
Tert-butyl (4S)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylateEnzyme inhibition
Other fluorinated pyrrolidinesVarious biological activities

Properties

IUPAC Name

tert-butyl 3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-7(5-14)10(11,12)6-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMRLSZFXVVDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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